p-Methoxy-alpha-(4-methoxyphenyl)hydrocinnamic acid hydrazide
Description
p-Methoxy-alpha-(4-methoxyphenyl)hydrocinnamic acid hydrazide is a hydrazide derivative featuring two methoxy-substituted aromatic rings: one at the para position of the hydrocinnamic acid backbone and another on the alpha-phenyl group (see Figure 1). This compound belongs to the broader class of hydrazide-hydrazones, which are recognized for their diverse biological and material science applications, including antiviral, antimicrobial, and polymer-crystallization-promoting activities .
Properties
CAS No. |
58973-46-9 |
|---|---|
Molecular Formula |
C17H20N2O3 |
Molecular Weight |
300.35 g/mol |
IUPAC Name |
2,3-bis(4-methoxyphenyl)propanehydrazide |
InChI |
InChI=1S/C17H20N2O3/c1-21-14-7-3-12(4-8-14)11-16(17(20)19-18)13-5-9-15(22-2)10-6-13/h3-10,16H,11,18H2,1-2H3,(H,19,20) |
InChI Key |
RCDVIPYNUISWPU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CC(C2=CC=C(C=C2)OC)C(=O)NN |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The preparation of this compound generally follows a two-step synthetic route:
Step 1: Esterification of the corresponding benzoic acid derivative
The starting material is typically 4-methoxyphenyl-substituted benzoic acid or hydrocinnamic acid. This acid is converted into its methyl ester via esterification in methanol, often catalyzed by thionyl chloride (SOCl2) or acidic conditions to enhance yield.Step 2: Hydrazinolysis of the methyl ester to form the hydrazide
The methyl ester is reacted with hydrazine monohydrate to replace the ester group with a hydrazide functional group, yielding the target hydrazide compound.
This approach is consistent with the preparation of similar hydrazides such as 4-methoxybenzoic acid hydrazide, which has been reported with yields ranging from 67% to 85% for the hydrazide formation step and 83% to 96% for the esterification step.
Detailed Synthetic Procedures
| Step | Reaction Type | Reagents and Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Esterification | 4-Methoxyphenyl-substituted benzoic acid + Methanol + SOCl2 (catalytic) | 83–96 | Esterification in methanol medium with SOCl2 as catalyst; produces methyl ester |
| 2 | Hydrazinolysis | Methyl ester + Hydrazine monohydrate, reflux or heating | 67–85 | Reaction replaces ester with hydrazide group; typically performed under reflux |
Synthetic Scheme Summary
Esterification:
$$
\text{4-Methoxyphenylbenzoic acid} + \text{CH}3\text{OH} \xrightarrow[\text{SOCl}2]{\text{reflux}} \text{Methyl 4-methoxyphenylbenzoate}
$$Hydrazinolysis:
$$
\text{Methyl 4-methoxyphenylbenzoate} + \text{NH}2\text{NH}2 \cdot \text{H}_2\text{O} \xrightarrow{\text{reflux}} \text{this compound}
$$
Research Discoveries and Characterization
Yields and Purity
- The esterification step yields methyl esters in good to excellent yields (83–96%).
- Hydrazide formation from methyl esters proceeds with moderate to good yields (67–85%).
- The hydrazides obtained are often reported as pure compounds with yields up to quantitative (76–100%) in related hydrazide-hydrazone syntheses, indicating the robustness of this method.
Structural Confirmation
- The geometry of the hydrazide and related imine derivatives has been confirmed by crystallographic studies, showing E configuration around the imine double bond in hydrazone derivatives.
- Spectroscopic methods such as NMR, IR, and mass spectrometry are commonly used to confirm the structure and purity of the hydrazide compounds.
Related Synthetic Adaptations
- Protection strategies such as methoxymethoxy (MOM) protection and ortho-lithiation followed by formylation have been used in related aromatic aldehyde syntheses, which are precursors to hydrazide-hydrazone derivatives.
- These methods provide routes to introduce additional functional groups or substitutions on the aromatic rings, potentially modifying the biological activity of the hydrazide derivatives.
Data Table: Summary of Preparation Methods
| Compound | Starting Material | Key Reagents | Conditions | Yield (%) | Reference |
|---|---|---|---|---|---|
| This compound | 4-Methoxyphenyl-substituted benzoic acid | Methanol, SOCl2; Hydrazine monohydrate | Esterification (reflux); Hydrazinolysis (reflux) | Ester: 83–96; Hydrazide: 67–85 |
Chemical Reactions Analysis
Types of Reactions
p-Methoxy-alpha-(4-methoxyphenyl)hydrocinnamic acid hydrazide can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the methoxy groups or the hydrazide functional group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted hydrazides or ethers.
Scientific Research Applications
Pharmaceutical Development
The compound is being explored as a lead in the development of new pharmaceuticals due to its potential biological activities. Its hydrazide functional group is known for its ability to form hydrazones, which are important in medicinal chemistry for their bioactive properties. The compound's structural similarity to other bioactive molecules suggests it may exhibit various therapeutic effects.
Biological Activities
- Antiglycation Activity : Research indicates that compounds similar to p-Methoxy-alpha-(4-methoxyphenyl)hydrocinnamic acid hydrazide show significant antiglycation activity, which is crucial for preventing diabetic complications. For instance, a series of related hydrazones demonstrated IC50 values indicating their effectiveness in inhibiting protein glycation processes, which could be leveraged for diabetes management .
- Antimicrobial Properties : The compound's structural attributes may also confer antimicrobial properties, making it a candidate for treating infections. Hydrazide derivatives have been studied for their efficacy against various pathogens, suggesting potential applications in antibiotic development .
Cosmetic Formulations
Given its chemical properties, this compound is also being investigated for use in cosmetic products. The methoxy groups enhance its stability and skin penetration, making it suitable for formulations aimed at improving skin health.
Formulation Stability and Efficacy
- Topical Applications : The compound can be incorporated into creams and lotions designed for moisturizing and anti-aging effects. Its ability to inhibit oxidative stress could provide protective benefits against skin damage .
- Experimental Design in Cosmetics : Studies employing response surface methodology have shown that formulations containing similar compounds can significantly improve skin hydration and aesthetic appeal, highlighting the potential of this hydrazide in cosmetic science .
Structure-Activity Relationship Studies
Understanding the structure-activity relationships (SAR) of this compound is critical for optimizing its pharmacological properties. Research has focused on how variations in substituents affect biological activity, particularly regarding glycation inhibition and antimicrobial efficacy .
Comparative Analysis with Related Compounds
The following table summarizes the structural features and unique aspects of this compound compared to similar compounds:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Isoniazid | Hydrazide derivative used as an antibiotic | Primarily used for tuberculosis treatment |
| Nifuroxazide | Contains a nitrofuran ring; used for gastrointestinal infections | Exhibits broad-spectrum antimicrobial activity |
| 4-Hydroxycinnamic Acid | Contains hydroxyl group; used in cosmetics | Known for skin-conditioning properties |
| Cinnamaldehyde | Aldehyde form of cinnamic acid; used as a flavoring agent | Exhibits strong antioxidant properties |
| This compound | Dual methoxy substitution enhances lipophilicity | Potential interactions with diverse biological targets |
Case Studies and Research Findings
Several studies highlight the therapeutic potential of this compound:
- A study demonstrated that related compounds exhibited significant antiglycation activity, suggesting that this class of molecules could be developed into therapeutic agents targeting diabetes-related complications .
- Another investigation into the antimicrobial properties of hydrazide derivatives indicated promising results against various pathogens, supporting further exploration of this compound in antibiotic development .
Mechanism of Action
The mechanism of action of p-Methoxy-alpha-(4-methoxyphenyl)hydrocinnamic acid hydrazide involves its interaction with specific molecular targets. The hydrazide group can form hydrogen bonds with biological molecules, potentially inhibiting enzymes or interacting with receptors. The methoxy groups may enhance the compound’s solubility and bioavailability, facilitating its action within biological systems.
Comparison with Similar Compounds
Comparison with Structurally Related Hydrazide Compounds
Structural Analogues and Substituent Effects
Substituent Position and Bioactivity
Anti-TMV Activity :
In hydrazide derivatives, the substituent on the phenyl ring significantly impacts bioactivity. For example, compound 5b (4-methoxyphenyl-substituted hydrazide) demonstrated moderate anti-tobacco mosaic virus (TMV) activity (40–60% inactivation), outperforming phenyl (5a) but underperforming 4-chlorophenyl (5c) derivatives. This suggests that electron-donating methoxy groups may reduce antiviral potency compared to electron-withdrawing chloro groups .Cholinesterase Inhibition :
S-Alkylated triazole derivatives bearing a 4-methoxyphenyl group, such as compound 6g (3-(n-heptylthio)-5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazole), showed potent acetylcholinesterase (AChE) inhibition (IC₅₀ = 38.35 ± 0.62 μM), attributed to the methoxy group’s role in stabilizing enzyme interactions via hydrogen bonding .
Dual Methoxy vs. Single Methoxy Derivatives
- The target compound’s dual methoxy groups contrast with mono-methoxy analogues like 4 (2,4-dihydroxy-N-[(4-methoxyphenyl)methylidene]benzohydrazide), which exhibited moderate antimicrobial activity.
Pharmacological and Metabolic Profiles
- Antimicrobial Activity: Hydrazide-hydrazones with methoxy groups, such as benzoic acid p-amino-[(4-fluorophenyl)methylene]hydrazide, show species-specific antimicrobial effects. The target compound’s activity remains unexplored but could be predicted based on structural similarity .
Metabolism :
Methoxy-substituted hydrazides are prone to hepatic microsomal oxidation. For example, 4-methoxyphenylpiperazine derivatives undergo demethylation, generating reactive intermediates. The target compound’s metabolism may involve similar pathways, necessitating stability studies .
Data Tables
Table 1: Key Bioactive Methoxy-Substituted Hydrazides
Biological Activity
p-Methoxy-alpha-(4-methoxyphenyl)hydrocinnamic acid hydrazide is a synthetic organic compound characterized by its hydrazide functional group. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry. The presence of methoxy groups on the aromatic rings enhances its lipophilicity and biological activity, making it a subject of interest in pharmaceutical research.
Chemical Structure and Properties
- Molecular Formula : C17H19N3O3
- Molecular Weight : Approximately 313.35 g/mol
The compound features a hydrazone linkage, which is common in bioactive molecules, and its unique dual methoxy substitution may enhance interactions with biological targets compared to similar compounds.
Antitumor Properties
Research has indicated that this compound exhibits promising antitumor activity . Similar compounds within this class have been shown to inhibit specific kinases involved in cancer cell proliferation, suggesting potential therapeutic applications against various cancers.
Case Study: Anticancer Activity Evaluation
In vitro studies have demonstrated that compounds related to this compound can induce apoptosis and cell cycle arrest in cancer cell lines. For example, derivatives synthesized from isoniazid showed significant anticancer properties against HCT-8 and HT-29 cell lines, with mechanisms involving apoptosis and cell cycle blocking .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties , showing activity against a range of bacterial strains. The hydrazide-hydrazone moiety has been associated with antibacterial, antifungal, and antitubercular activities .
Table 1: Antimicrobial Activity of Hydrazide Derivatives
| Compound | Minimal Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| This compound | TBD (To Be Determined) |
| Isoniazid | 0.5 - 4.0 |
| Compound 19 | 6.25 (S. aureus), 12.5 (E. coli) |
Anti-inflammatory Effects
In addition to antitumor and antimicrobial activities, this compound has shown anti-inflammatory properties . Compounds with similar structures have been reported to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory responses .
The biological activity of this compound can be attributed to several mechanisms:
- Kinase Inhibition : Similar compounds have been shown to inhibit kinases that are crucial for tumor growth.
- Cell Cycle Arrest : Induction of cell cycle arrest at specific phases has been observed in cancer cells.
- Antimicrobial Interactions : The compound may interact with bacterial cell walls or metabolic pathways, leading to inhibition of growth.
Q & A
What are the standard synthetic methodologies for synthesizing p-Methoxy-alpha-(4-methoxyphenyl)hydrocinnamic acid hydrazide?
Basic Research Question
The synthesis typically involves sequential esterification, hydrazinolysis, and cyclization. For example, hydrocinnamic acid esters are first reacted with hydrazine hydrate to form hydrazides, followed by carbothioamide generation and triazole-thiol synthesis (e.g., via cyclization with phenyl isothiocyanate) . Alternative routes include acylation of 1,3,4-oxadiazole intermediates with substituted acetyl chlorides or condensation of hydrazides with aromatic aldehydes to form hydrazone derivatives . Key steps require optimization of reaction time, temperature, and catalyst selection.
Which spectroscopic and chromatographic techniques are critical for characterizing this hydrazide and its derivatives?
Basic Research Question
Nuclear Magnetic Resonance (1H/13C NMR) is essential for confirming hydrazide backbone structure and substituent positions. Fourier-Transform Infrared Spectroscopy (FT-IR) verifies functional groups (e.g., C=O, N–H). High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) ensure purity (>95%), while mass spectrometry (LC-MS) confirms molecular weight . Melting point analysis provides additional validation of compound integrity .
How can computational modeling predict the bioactivity of hydrazide derivatives against enzymatic targets?
Advanced Research Question
Structure-based inhibitor design employs homology modeling and molecular docking to identify binding interactions. For example, model-built structures of parasitic proteases (e.g., schistosome or malaria targets) were used to screen nonpeptidic inhibitors, such as oxalic bis-hydrazides, achieving IC50 values in the micromolar range . Density Functional Theory (DFT) calculations can optimize electronic properties, while Molecular Dynamics (MD) simulations assess stability of hydrazide-enzyme complexes .
What experimental strategies address low yields in cyclization steps during hydrazide synthesis?
Advanced Research Question
Catalyst selection (e.g., POCl3 for dehydrative cyclization ) and solvent polarity adjustments (e.g., DMF vs. ethanol) significantly impact reaction efficiency. Acid catalysis (HCl) enhances cyclization kinetics in nitrogen-rich heterocycles, as shown in purine hydrazide derivatives . Kinetic studies via in-situ NMR or FT-IR monitoring can identify intermediate bottlenecks, enabling stepwise optimization .
How can researchers resolve contradictions in reported synthetic pathways for hydrazide intermediates?
Advanced Research Question
Comparative analysis of divergent routes (e.g., hydrazinolysis vs. carbodiimide-mediated coupling) requires systematic validation. For instance, hydrazide formation via ethyl ester intermediates may yield higher purity than direct hydrazine reactions . Cross-referencing spectral data (e.g., NMR shifts for hydrazide NH protons) and reproducing published protocols under controlled conditions can reconcile discrepancies .
What strategies enhance hydrazide stability in biochemical or proteomic applications?
Advanced Research Question
Solid-phase hydrazide chemistry improves stability by immobilizing reactive groups on resins, enabling selective enrichment of modified peptides . Hydrophobic cross-linkers (e.g., hexahydrazides) in hyaluronic acid hydrogels reduce enzymatic degradation, enhancing durability in physiological conditions . For solution-phase assays, pH optimization (neutral to slightly acidic) and antioxidant additives mitigate oxidative degradation .
Which purification techniques are most effective for ensuring hydrazide integrity post-synthesis?
Basic Research Question
Column chromatography (silica gel, eluting with ethyl acetate/hexane gradients) resolves polar impurities, while recrystallization in ethanol/water mixtures improves crystallinity . For large-scale purification, preparative HPLC with C18 columns and acetonitrile/water mobile phases achieves >99% purity .
How can hydrazide derivatives be rationally designed for selective enzyme inhibition?
Advanced Research Question
Bioisosteric replacement of substituents (e.g., 4-methoxyphenyl groups) fine-tunes steric and electronic interactions with enzyme active sites. For MAO-B inhibition, ferulic acid hydrazide derivatives were modified with electron-donating aldehydes, enhancing binding affinity . Pharmacophore mapping of known inhibitors (e.g., oxadiazole or triazole cores) guides scaffold diversification. In vitro enzymatic assays (e.g., fluorometric or spectrophotometric methods) validate selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
